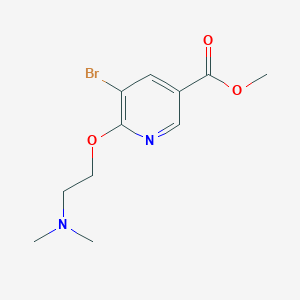
Methyl5-bromo-6-(2-(dimethylamino)ethoxy)nicotinate
描述
Methyl 5-bromo-6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylate is a complex organic compound that belongs to the pyridine family This compound is characterized by the presence of a bromine atom at the 5th position, a dimethylaminoethoxy group at the 6th position, and a carboxylate ester group at the 3rd position of the pyridine ring
属性
分子式 |
C11H15BrN2O3 |
|---|---|
分子量 |
303.15 g/mol |
IUPAC 名称 |
methyl 5-bromo-6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15BrN2O3/c1-14(2)4-5-17-10-9(12)6-8(7-13-10)11(15)16-3/h6-7H,4-5H2,1-3H3 |
InChI 键 |
ALMFYLFVBZAQAX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOC1=C(C=C(C=N1)C(=O)OC)Br |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a pyridine derivative, followed by the introduction of the dimethylaminoethoxy group through nucleophilic substitution. The final step involves esterification to introduce the carboxylate group.
Bromination: The pyridine derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5th position.
Nucleophilic Substitution: The brominated pyridine is then reacted with 2-(dimethylamino)ethanol in the presence of a base such as potassium carbonate to introduce the dimethylaminoethoxy group.
Esterification: The final step involves the reaction of the intermediate with methanol and a catalyst such as sulfuric acid to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations to improve yield and reduce costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 5-bromo-6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylaminoethoxy group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or ethoxy derivatives.
Oxidation: Products may include N-oxides or aldehydes.
Reduction: Products may include amines or alcohols.
Hydrolysis: The major product is the corresponding carboxylic acid.
科学研究应用
Methyl 5-bromo-6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of methyl 5-bromo-6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The dimethylaminoethoxy group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the bromine atom may participate in halogen bonding. The carboxylate ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with molecular targets.
相似化合物的比较
Similar Compounds
Methyl 5-chloro-6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-fluoro-6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 5-iodo-6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 5-bromo-6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and binding affinity in biological systems, making it distinct from its chloro, fluoro, and iodo analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


